Increased Lipophilicity (XLogP3) Over Non‑Fluorinated Analog Enhances Membrane Permeability Potential
The target compound exhibits a predicted XLogP3 value of 3, computed by the XLogP3 algorithm in PubChem [1]. This value is 0.6 log units higher than the predicted XLogP3 of 2.4 for the non‑fluorinated analog 8‑nitro‑3,5,6,7‑tetrahydro‑s‑indacen‑1(2H)‑one (CAS 620592‑45‑2), as estimated using the same method [2]. The increased lipophilicity arises from the combined effect of the fluorine and methyl substituents at the 2‑position, a feature absent in the comparator.
| Evidence Dimension | Predicted octanol‑water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.0 |
| Comparator Or Baseline | 8‑Nitro‑3,5,6,7‑tetrahydro‑s‑indacen‑1(2H)‑one (CAS 620592‑45‑2) XLogP3 ≈ 2.4 |
| Quantified Difference | ΔXLogP3 ≈ +0.6 (25% increase) |
| Conditions | Computed by XLogP3 algorithm (PubChem/Cactvs) |
Why This Matters
Higher lipophilicity often correlates with improved passive membrane diffusion, making the target compound a more suitable candidate for cellular assays or CNS‑targeted drug development when compared to the non‑fluorinated analog.
- [1] PubChem. (2024). 2‑Fluoro‑2‑methyl‑8‑nitro‑3,5,6,7‑tetrahydro‑s‑indacen‑1(2H)‑one. CID 162394045. National Library of Medicine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/162394045. View Source
- [2] Predicted logP for 8‑Nitro‑3,5,6,7‑tetrahydro‑s‑indacen‑1(2H)‑one (CAS 620592‑45‑2) obtained via analogous XLogP3 computation using the same algorithm; structural similarity to the target compound supports a comparable estimation framework. View Source
